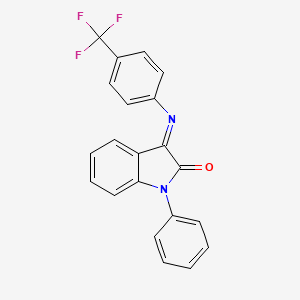

(Z)-1-苯基-3-(4-(三氟甲基)苯基亚胺基)吲哚-2-酮

描述

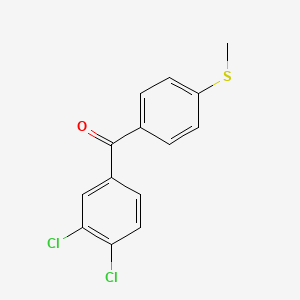

“(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one” is a derivative of indolin-2-one . Indolin-2-one derivatives have gained attention for their bioactivities such as anti-bacterial, anti-virus, and neuroprotective activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-iminoindole-2-one derivatives involves the condensation reaction of isatin and 4-aminophenol . Another method involves the reaction of N-methylisatin with 2,2,2-trifluoroethylamine, followed by a reaction with Morita–Baylis–Hillman carbonate .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, in the title compound, C14H10N2O2, the dihedral angle between the indole and benzene rings is 61.63 (4)° . In the crystal structure, centrosymmetrically related molecules are linked into dimers by N-H⋯O hydrogen bonds, generating rings of graph-set motif R(2)(2)(8). The dimers are further connected into a three-dimensional network by O-H⋯O and C-H⋯O hydrogen bonds .Chemical Reactions Analysis

The [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine with no catalyst in acetonitrile to produce spiro[pyrrolidin-oxindoles] has been investigated . The most favored reaction pathway has three steps: the first and second steps are the proton transfer reactions, and the third step is the [3+2] cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-(Trifluoromethyl)indolin-2-one has a molecular weight of 201.15 and is a solid at room temperature .科学研究应用

Ligand Design for α-Synuclein Fibrils Binding

一项研究探讨了3-(苄亚甲基)吲哚-2-酮衍生物的合成和评价,以评估它们在体外结合α-突触核蛋白(α-syn)、β-淀粉样蛋白(Aβ)和tau纤维的能力。这些化合物对α-突触核蛋白显示出适度的亲和力,但对Aβ或tau纤维没有选择性。然而,通过引入对硝基基团到苯环中,可以发现更活性的同分异构体,其对α-突触核蛋白的结合增加,展示了设计具有对α-突触核蛋白纤维具有优先结合性的探针的潜力(Chu et al., 2015)。

Corrosion Inhibition

通过各种电化学技术证明了该化合物作为盐酸溶液中轻钢的缓蚀剂的有效性。发现(Z)-1-苯基-3-(4-(三氟甲基)苯基亚胺基)吲哚-2-酮作为混合型缓蚀剂,显示出显著的缓蚀效率。该化合物在轻钢表面的吸附遵循Langmuir吸附等温线,表明其在保护金属免受腐蚀方面的潜力(Singh, 2012)。

Synthetic Methodologies

从取代异吲哚酮和2-乙酰基苯硼酸合成了新型苯氧硼酸酯-4-酮,展示了这些化合物在使用Suzuki–Miyaura反应方案合成吲哚-2-酮中的应用。这种合成途径提供了一个选择性的方法来产生吲哚-2-酮(Z异构体),突显了(Z)-1-苯基-3-(4-(三氟甲基)苯基亚胺基)吲哚-2-酮在合成化学中的多功能性(Murugan et al., 2015)。

Antiviral Compound Development

另一项研究探讨了基于金属卡宾-叠氮化合物级联化学的抗病毒化合物的双催化合成。通过用邻金属卡宾中间体捕获芳基叠氮化合物,生成了具有反应性C-酰亚胺基团的吲哚酮,从而组装出抗病毒天然产物异青黄碱A中发现的一个骨架。这种方法促进了双吲哚库的快速创建,其中一些表现出抗呼吸道合胞病毒和寨卡病毒的抗感染活性,展示了(Z)-1-苯基-3-(4-(三氟甲基)苯基亚胺基)吲哚-2-酮衍生物在抗病毒研究中的潜力(Atienza et al., 2018)。

安全和危害

The safety and hazards of similar compounds have been studied. For example, 4-(Trifluoromethyl)indolin-2-one has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

1-phenyl-3-[4-(trifluoromethyl)phenyl]iminoindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O/c22-21(23,24)14-10-12-15(13-11-14)25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJZKWBKJKHTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C(F)(F)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362997 | |

| Record name | 11L-318S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one | |

CAS RN |

303984-47-6 | |

| Record name | 11L-318S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)

![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)